1-Fluoropentane
Overview
Description
Synthesis Analysis
The synthesis of 1-fluoropentane and its derivatives has been explored through various methodologies. Cherbuliez et al. (1960) described the synthesis of 1-fluoro-4,4-di-hydroxymethyl-pentane through classical alkylation, demonstrating the foundational methods in the preparation of fluorinated compounds (Cherbuliez et al., 1960). Further advancements in synthesis techniques are highlighted by Atovmyan et al. (1984), who prepared 3-fluoro derivatives of pentane, showcasing the versatility and the structural modifications achievable within fluorinated alkanes (Atovmyan et al., 1984).
Molecular Structure Analysis
The molecular structure of 1-fluoropentane and its derivatives has been extensively studied. Atovmyan et al. (1984) provided insights into the closed-chain conformation of carbon atoms in 3-fluoro-1,1,1,3,5,5,5-heptanitropentane through X-ray structure analysis, revealing the influence of fluorination on the molecular conformation of pentane derivatives (Atovmyan et al., 1984).
Chemical Reactions and Properties
The reactivity and chemical behavior of 1-fluoropentane demonstrate its utility in various chemical reactions. Scott et al. (2005) explored the room-temperature catalytic hydrodefluorination of C(sp3)-F bonds in 1-fluoropentane, showcasing the chemical reactivity of fluorinated compounds in the presence of specific catalysts (Scott et al., 2005).
Physical Properties Analysis
The physical properties of 1-fluoropentane, such as boiling point, melting point, and density, are significantly influenced by the introduction of the fluorine atom. Artal et al. (1991) investigated the excess enthalpies and molecular interactions in solutions of 1-fluoroalkanes, highlighting the unique physical characteristics of fluorinated alkanes (Artal et al., 1991).
Chemical Properties Analysis
The chemical properties of 1-fluoropentane, including its reactivity and stability, are central to its applications in synthetic chemistry. The work by Scott et al. (2005) on hydrodefluorination illustrates the chemical versatility and the potential transformations that can be achieved with 1-fluoropentane (Scott et al., 2005).
Scientific Research Applications
Catalytic Dehydrohalogenation
1-Fluoropentane is involved in catalytic dehydrohalogenation, a process that yields pentene. This reaction utilizes Nb, Mo, Ta, and W halide clusters and a Re chloride cluster as catalysts. The process is effective even for breaking the strong C-F bond in 1-fluoropentane, showcasing its potential in chemical synthesis and catalysis (Kamiguchi et al., 2003).
Hydrodefluorination
1-Fluoropentane can undergo room-temperature catalytic hydrodefluorination. This process is catalyzed by specific compounds and results in the conversion of fluropentane to pentane. This reaction is significant for understanding and manipulating strong C(sp3)-F bonds in chemical contexts (Scott et al., 2005).
Photophysical Properties
The multiphoton gas-phase HF elimination from 1-fluoropentane and its isomers has been studied for understanding photophysical properties. This research offers insights into purification techniques based on these properties and differences in reactivity (Wanna et al., 1984).
Dual Luminescence Studies
1-Fluoropentane is used in the study of dual luminescence of certain compounds. Its role as a solvent shows effects on the stabilization of different states of the luminescent compounds, providing valuable data for understanding luminescent mechanisms (Suppan, 1986).
Molecular Interactions in Solutions
Research on 1-fluoropentane in various solutions helps in understanding molecular interactions. This includes studying excess enthalpies and the behavior of 1-fluoropentane in different solvent mixtures, which is crucial for insights into solution chemistry (Artal et al., 1991).
C-F Bond Interactions with Hydridoboranes
The interactions of C-F bonds in 1-fluoropentane with hydridoboranes lead to reduction, borylation, and alkylation reactions. These findings are significant for understanding the reactivity and potential applications of fluorinated compounds in organic synthesis (Bamford et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-fluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPRBXUJOQLYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060463 | |
Record name | Pentane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoropentane | |
CAS RN |
592-50-7 | |
Record name | 1-Fluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoropentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-FLUOROPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB0HUH34H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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